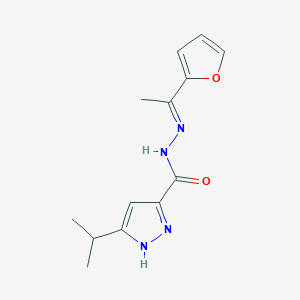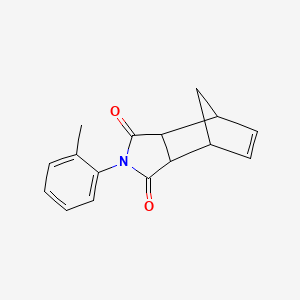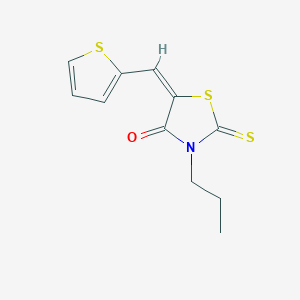![molecular formula C14H12N2O3S B11672459 4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11672459.png)
4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-{(E)-[2-(thiophène-2-yl-acétyl)hydrazinylidène]méthyl}benzoïque est un composé organique qui présente un cycle thiophène et une partie acide benzoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 4-{(E)-[2-(thiophène-2-yl-acétyl)hydrazinylidène]méthyl}benzoïque implique généralement la condensation de l'hydrazide de l'acide thiophène-2-yl-acétique avec l'acide 4-formylbenzoïque en milieu acide ou basique. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait l'adaptation de la synthèse en laboratoire à l'échelle industrielle. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de solvants et de réactifs de qualité industrielle et l'utilisation de techniques de purification à grande échelle telles que la distillation ou la chromatographie à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-{(E)-[2-(thiophène-2-yl-acétyl)hydrazinylidène]méthyl}benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupement hydrazone peut être réduit pour former l'hydrazine correspondante.
Substitution : La partie acide benzoïque peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : La substitution électrophile aromatique peut être effectuée en utilisant des réactifs tels que le brome ou l'acide nitrique en milieu acide.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés d'hydrazine.
Substitution : Dérivés halogénés ou nitrés de l'acide benzoïque.
Applications de la recherche scientifique
L'acide 4-{(E)-[2-(thiophène-2-yl-acétyl)hydrazinylidène]méthyl}benzoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel d'inhibiteur enzymatique ou de ligand dans les dosages biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-{(E)-[2-(thiophène-2-yl-acétyl)hydrazinylidène]méthyl}benzoïque implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le cycle thiophène et le groupement hydrazone sont essentiels pour son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring and hydrazone moiety are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(thiophène-2-yl)benzoïque : Structure similaire mais sans le groupement hydrazone.
4-(Thiophène-3-yl)phénol : Contient un cycle thiophène mais avec un groupe phénol au lieu de l'acide benzoïque.
Acide benzo[b]thiophène-2-propionique : Présente un cycle benzo[b]thiophène avec un groupe acide propionique.
Unicité
L'acide 4-{(E)-[2-(thiophène-2-yl-acétyl)hydrazinylidène]méthyl}benzoïque est unique en raison de la présence à la fois du cycle thiophène et du groupement hydrazone, qui confèrent une réactivité chimique spécifique et une activité biologique. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C14H12N2O3S |
|---|---|
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
4-[(E)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-13(8-12-2-1-7-20-12)16-15-9-10-3-5-11(6-4-10)14(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19)/b15-9+ |
Clé InChI |
WHCBFNQWDPPSSQ-OQLLNIDSSA-N |
SMILES isomérique |
C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
C1=CSC(=C1)CC(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2E)-2-benzylidenehydrazinyl]-4-chloropyridazin-3(2H)-one](/img/structure/B11672376.png)
![N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11672377.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide](/img/structure/B11672378.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672384.png)
![4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11672399.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)


![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672438.png)
![N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11672448.png)

